molecular formula C16H17N3OS B2963259 (2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 433250-86-3

(2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2963259
CAS No.: 433250-86-3
M. Wt: 299.39
InChI Key: IWIMMZBMIRHNEH-VOTSOKGWSA-N
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Description

(2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic small molecule with the molecular formula C16H16N6OS . This compound features a piperazine core substituted with a pyridinyl group and an extended (2E)-3-(thiophen-2-yl)prop-2-en-1-one chain, a structure often associated with potential biological activity. Molecules containing the 4-(pyridin-2-yl)piperazin-1-yl moiety are of significant interest in medicinal chemistry research and have been investigated for interactions with various biological targets . For instance, structurally related compounds have been explored for their activity against bacterial targets like phenylalanine-tRNA ligase . The specific research applications and mechanism of action for this compound require further experimental characterization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(E)-1-(4-pyridin-2-ylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-16(7-6-14-4-3-13-21-14)19-11-9-18(10-12-19)15-5-1-2-8-17-15/h1-8,13H,9-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIMMZBMIRHNEH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis, and evaluation through diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C15H16N4OS
  • Molecular Weight: 300.38 g/mol
  • Key Functional Groups:
    • Piperazine ring
    • Pyridine moiety
    • Thiophene ring
    • Enone functional group

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly regarding its affinity for serotonin receptors and potential antibacterial properties.

Affinity for Serotonin Receptors

A significant body of research has focused on the compound's interaction with serotonin receptors, particularly the 5-HT1A receptor. In a study evaluating derivatives of benzo[b]thiophene connected to piperazine moieties, it was found that compounds similar to this compound exhibited micromolar affinity towards these receptors. The most promising analogue demonstrated an affinity with a KiK_i value of 2.30 μM .

Case Studies and Research Findings

Study Findings
Study AEvaluated the binding affinity of various derivatives to 5-HT1A receptors; found significant activity with Ki=2.30μMK_i=2.30μM for a closely related structure .
Study BInvestigated antibacterial properties; reported MIC values of 20–40 µM against S. aureus for structurally similar compounds .
Study CConducted docking studies to elucidate binding modes; highlighted electrostatic interactions as key to receptor affinity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the piperazine moiety.
  • Introduction of the pyridine and thiophene rings.
  • Finalization through enone formation.

Comparison with Similar Compounds

Piperazine-Substituted Chalcones

The target compound belongs to the piperazine-substituted chalcone subclass. highlights that piperazine derivatives (cluster 12) exhibit less obvious structure-activity relationships (SAR) compared to non-piperazine analogs. Key differences include:

  • Electron-Donating vs. Electron-Withdrawing Groups : Piperazine introduces a basic nitrogen-rich moiety, which may enhance solubility but reduce electrophilicity at the α,β-unsaturated ketone—a feature critical for Michael addition-mediated biological activity .
  • Biological Activity: While specific data for the target compound are unavailable, structurally related piperazine chalcones like 1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)-1-propanone (compound 7e in ) have been synthesized for antimicrobial studies, though their IC₅₀ values remain unreported .

Non-Piperazine Chalcones with Thiophene Substitutions

Non-piperazine chalcones with thiophene substitutions demonstrate clearer SAR trends:

Compound Name Ring A Substitutions Ring B Substitutions IC₅₀ (μM) Key Feature
Cardamonin 2,4-dihydroxyphenyl Unsubstituted 4.35 Highest potency in cluster 5
(E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) 4-Br, 2-OH, 5-I 4-F 4.70 Electronegative substituents
(E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) 4-Cl, 2-OH, 5-I 4-OCH₃ 13.82 Reduced potency with Cl/OCH₃
(E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (2n) 2-OH, 5-I, 4-OCH₃ 4-F 25.07 Methoxy lowers activity
(E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (2p) 2-OH, 5-I, 4-OCH₃ 4-OCH₃ 70.79 Least potent in cluster 6

Key Observations :

  • Substitutions with electronegative groups (e.g., Br, F) at the para position of both rings enhance potency, while methoxy groups reduce activity .
  • The target compound’s pyridinylpiperazine group may sterically hinder interactions compared to smaller substituents in non-piperazine chalcones.

Thiophene-Containing Chalcones with Enzyme Inhibitory Activity

  • (2E)-1-(thiophen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one : A potent MAO-B inhibitor (Ki = 0.90 ± 0.05 µM) with 5-fold selectivity over MAO-A. The trifluoromethyl group enhances lipophilicity and target binding .
  • Comparison with Target Compound : The target lacks a trifluoromethyl group but includes a pyridinylpiperazine moiety, which may alter binding kinetics or selectivity.

Halogen-Substituted Thiophene Chalcones

lists analogs with halogenated thiophene rings, such as:

  • (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one (compound I).
  • (2E)-1-(5-bromothiophen-2-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one (compound IV).

These compounds exhibit varied antimicrobial and structural properties due to halogen-induced electronic effects.

Q & A

Q. What synthetic strategies are optimal for preparing (2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one?

Methodological Answer: The compound’s enone backbone can be synthesized via a Claisen-Schmidt condensation between 4-(pyridin-2-yl)piperazine-1-carbaldehyde and 2-thiopheneacetophenone under basic conditions (e.g., NaOH/EtOH). For higher yields, optimize stoichiometry (1:1.2 molar ratio of aldehyde to ketone) and reflux in anhydrous ethanol for 6–8 hours . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates. For piperazine coupling, TBTU/HOBt-mediated amide formation in DMF with NEt₃ as a base (e.g., 2.5 mmol scale, 72% yield) is effective for similar scaffolds .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm the (E)-configuration of the enone (typical coupling constants: J = 15–16 Hz for trans-vinylic protons) and piperazine ring connectivity .
  • IR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-H bending modes .
  • X-ray crystallography : Resolve stereochemical ambiguities and confirm molecular packing. For example, monoclinic P2₁/c systems (a = 12.03 Å, b = 17.41 Å, c = 9.44 Å, β = 91.76°) provide precise bond-length data (mean C–C = 0.004 Å, R factor = 0.058) .

Q. How to assess preliminary biological activity for this compound?

Methodological Answer: Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram– bacteria, e.g., S. aureus and E. coli). Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 1–128 µg/mL . For anticancer potential, use MTT assays on cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s binding mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like bacterial DNA gyrase (PDB: 1KZN) or kinase domains. Prioritize docking poses with ΔG < –7 kcal/mol and validate via MD simulations (100 ns) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions often arise from assay variability (e.g., bacterial strain differences, solvent effects). Standardize protocols:

  • Use CLSI guidelines for MIC assays .
  • Validate cytotoxicity data across ≥3 cell lines with positive controls (e.g., doxorubicin).
  • Perform structure-activity relationship (SAR) studies by modifying the thiophene or piperazine moieties to isolate pharmacophores .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies (40°C/75% RH) in buffers (pH 1.2–7.4) over 14 days. Monitor via HPLC for degradation products (e.g., hydrolysis of the enone or piperazine ring) .
  • Light sensitivity : Use amber vials during storage and UV-vis spectroscopy to track photooxidation (λmax shifts >5 nm indicate instability) .

Q. How does the piperazine-thiophene scaffold influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : Calculate logP values (e.g., 3.2 via ChemDraw) to predict membrane permeability. Compare with analogs lacking the thiophene ring .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Piperazine derivatives often undergo CYP3A4-mediated N-dealkylation .

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